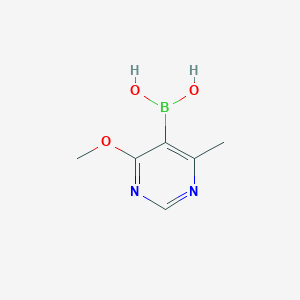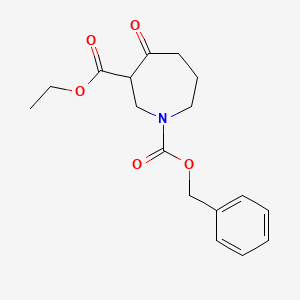
5-Bromo-8-iodo-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-iodo-1,7-naphthyridine is a halogenated heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused pyridine and pyrimidine ring system with bromine and iodine atoms at the 5th and 8th positions, respectively. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-iodo-1,7-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 1,4-diaminobenzene derivatives followed by halogenation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-8-iodo-1,7-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biologically active compounds.
Biology: In biological research, this compound is used to study the effects of halogenated heterocycles on biological systems. It can act as a probe to investigate cellular processes and enzyme activities.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to naturally occurring bioactive molecules makes it a candidate for drug design and synthesis.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which 5-Bromo-8-iodo-1,7-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
5-Bromo-3-methoxy-1,8-naphthyridine: Similar halogenated naphthyridine with a methoxy group.
8-Iodo-1,7-naphthyridine: Naphthyridine derivative with only an iodine atom.
5-Bromo-1,7-naphthyridine: Naphthyridine derivative with only a bromine atom.
Uniqueness: 5-Bromo-8-iodo-1,7-naphthyridine stands out due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to its counterparts
Propriétés
Formule moléculaire |
C8H4BrIN2 |
|---|---|
Poids moléculaire |
334.94 g/mol |
Nom IUPAC |
5-bromo-8-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrIN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H |
Clé InChI |
MADZEMXBXDRJGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NC=C2Br)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)

![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)




